molecular formula C13H13NO2 B185882 4-(2-Methoxyphenoxy)aniline CAS No. 13066-01-8

4-(2-Methoxyphenoxy)aniline

Cat. No. B185882
CAS RN: 13066-01-8
M. Wt: 215.25 g/mol
InChI Key: XFOFRBMGVDBINH-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenoxy)aniline” is an organic compound with the empirical formula C13H13NO2 . It has a molecular weight of 215.25 .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenoxy)aniline” consists of a benzene ring attached to an amine (NH2) and a methoxyphenoxy (OCH3) group . The average mass is 215.248 Da and the monoisotopic mass is 215.094635 Da .


Physical And Chemical Properties Analysis

“4-(2-Methoxyphenoxy)aniline” is a solid compound . The SMILES string representation is COc1ccccc1Oc2ccc(N)cc2 .

Safety And Hazards

“4-(2-Methoxyphenoxy)aniline” is classified under GHS07 for safety. It has a hazard statement H317, which means it may cause an allergic skin reaction. Precautionary measures include avoiding skin contact (P280). It is classified as a skin sensitizer (Skin Sens. 1) and is stored as combustible solids (Storage Class Code 11) .

properties

IUPAC Name

4-(2-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOFRBMGVDBINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360520
Record name 4-(2-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenoxy)aniline

CAS RN

13066-01-8
Record name 4-(2-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 430A (7.34 g, 29.9 mmol) and 10% Pd/C (1.47 g, 20 wt %, 50 wt % H2O) was stirred under H2 balloon in MeOH (60 ml) for 12 h. The catalyst was removed by filtration on celite. The filtrate was concentrated in vacuo to give 430B (6.40 g, 99%) as a white solid. It has a retention time of 3.77 min (standard ∠Cl method, 8 min run). MS found: (M+H)+=216.1
Name
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

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